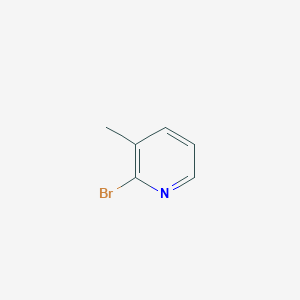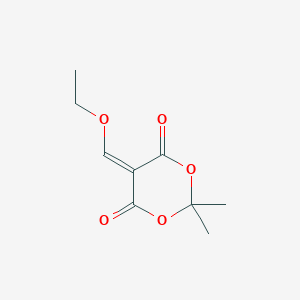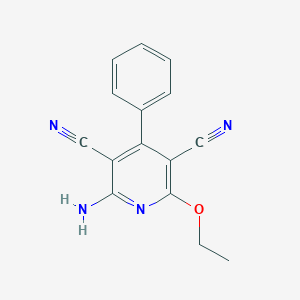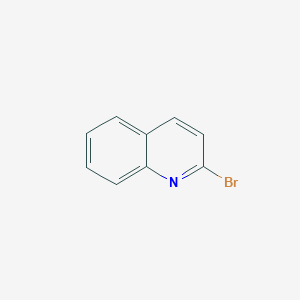
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. PACBA is a derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. In
作用機序
The mechanism of action of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves its binding to specific receptors in the brain, including serotonin receptors and dopamine receptors. By binding to these receptors, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid can modulate their activity and alter the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter activity can have a range of effects on brain function and behavior, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of serotonin and dopamine receptor activity, as well as the inhibition of enzymes involved in the metabolism of these neurotransmitters. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
実験室実験の利点と制限
One advantage of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in studies. Additionally, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been well-characterized in the literature, with numerous studies investigating its properties and applications. However, one limitation of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. One area of interest is the development of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid derivatives with improved selectivity and efficacy for specific receptors in the brain. Additionally, there is potential for the use of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in the development of new drugs for the treatment of mood disorders and other neurological conditions. Further studies are needed to fully explore the potential of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid and its derivatives in these areas.
合成法
The synthesis of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-phenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties and applications of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid.
科学的研究の応用
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been the subject of numerous scientific studies due to its potential applications in the fields of neuroscience and pharmacology. One area of interest is its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to selectively bind to certain subtypes of serotonin receptors and modulate their activity, making it a potential therapeutic agent for the treatment of mood disorders such as depression and anxiety.
特性
CAS番号 |
72547-58-1 |
|---|---|
製品名 |
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid |
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-(4-phenylpiperazine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,23) |
InChIキー |
CQJNRWLTKIHAMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



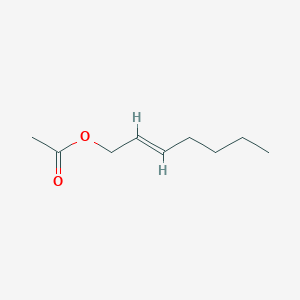

![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
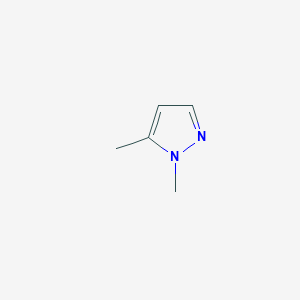

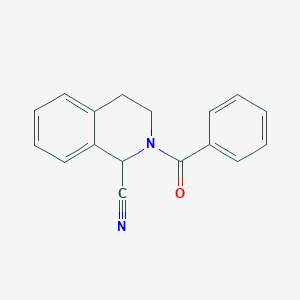
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)


